

Introduction: The Role of N-(2-hydroxyethyl)-N-methylacetamide in Drug Development

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-*N*-methylacetamide

Cat. No.: B187150

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N-(2-hydroxyethyl)-N-methylacetamide (CAS 15513-58-3) is a versatile chemical intermediate whose structural motifs are of significant interest in the synthesis of complex pharmaceutical agents. Its combination of a tertiary amide and a primary alcohol offers multiple reactive handles for building molecular complexity. As a key building block, its purity is not a trivial specification but a critical parameter that dictates the success of subsequent synthetic steps, influences the impurity profile of the final active pharmaceutical ingredient (API), and ultimately impacts drug safety and efficacy.[\[1\]](#)[\[2\]](#)

For researchers and drug development professionals, sourcing this compound requires a nuanced understanding of the supplier landscape and the implementation of rigorous in-house quality control. This guide provides a technical framework for navigating these challenges, ensuring that the material procured meets the stringent requirements of pharmaceutical research and development.

Chapter 1: The Commercial Supplier Landscape: Navigating Purity Grades and Documentation

The market for **N-(2-hydroxyethyl)-N-methylacetamide** is varied, with suppliers offering grades that range from discovery-level reagents to materials with more defined purity specifications. A critical error in procurement is assuming that a product with the same CAS number from different vendors is of equivalent quality. The intended application—from early-

stage discovery to late-stage process development—must dictate the required purity and the level of documentation sought from a supplier.

A significant portion of the market is catered towards early discovery research. A prime example is the AldrichCPR grade offered by Sigma-Aldrich, which is explicitly provided for this purpose. The supplier notes that they do not collect analytical data for this product, and the buyer assumes full responsibility for confirming its identity and purity. This places the entire burden of quality control on the end-user and is unsuitable for applications where purity is paramount.

Other suppliers provide nominal purity levels, which serve as a better starting point but still necessitate independent verification.

Table 1: Comparative Analysis of Commercial Suppliers

Supplier	Product Name/Grade	Stated Purity	CAS Number	Key Considerations
Sigma-Aldrich	N-(2-hydroxyethyl)-N-methylacetamide, AldrichCPR	Not specified	15567-95-0	Intended for early discovery; no analytical data provided by the supplier. Buyer must perform all QC.
Advanced ChemBlocks	N-(2-hydroxyethyl)-N-methylacetamide	97%	15567-95-0	A defined purity is provided, offering a higher level of initial confidence than unspecified grades. [3]
Matrix Scientific	N-(2-hydroxyethyl)-N-methylacetamide	Inquire for CoA	15567-95-0	Offers custom synthesis and bulk quotations; direct inquiry is necessary to obtain purity specifications. [4]
Leyan (Shanghai)	N-(2-hydroxyethyl)-N-methylacetamide	≥95.0% (by NMR)	15567-95-0	An example Certificate of Analysis indicates purity is determined by NMR. [5]
J&K Scientific	N-(2-hydroxyethyl)-N-methylacetamide	Not specified	15567-95-0	Researchers must request a Certificate of Analysis for

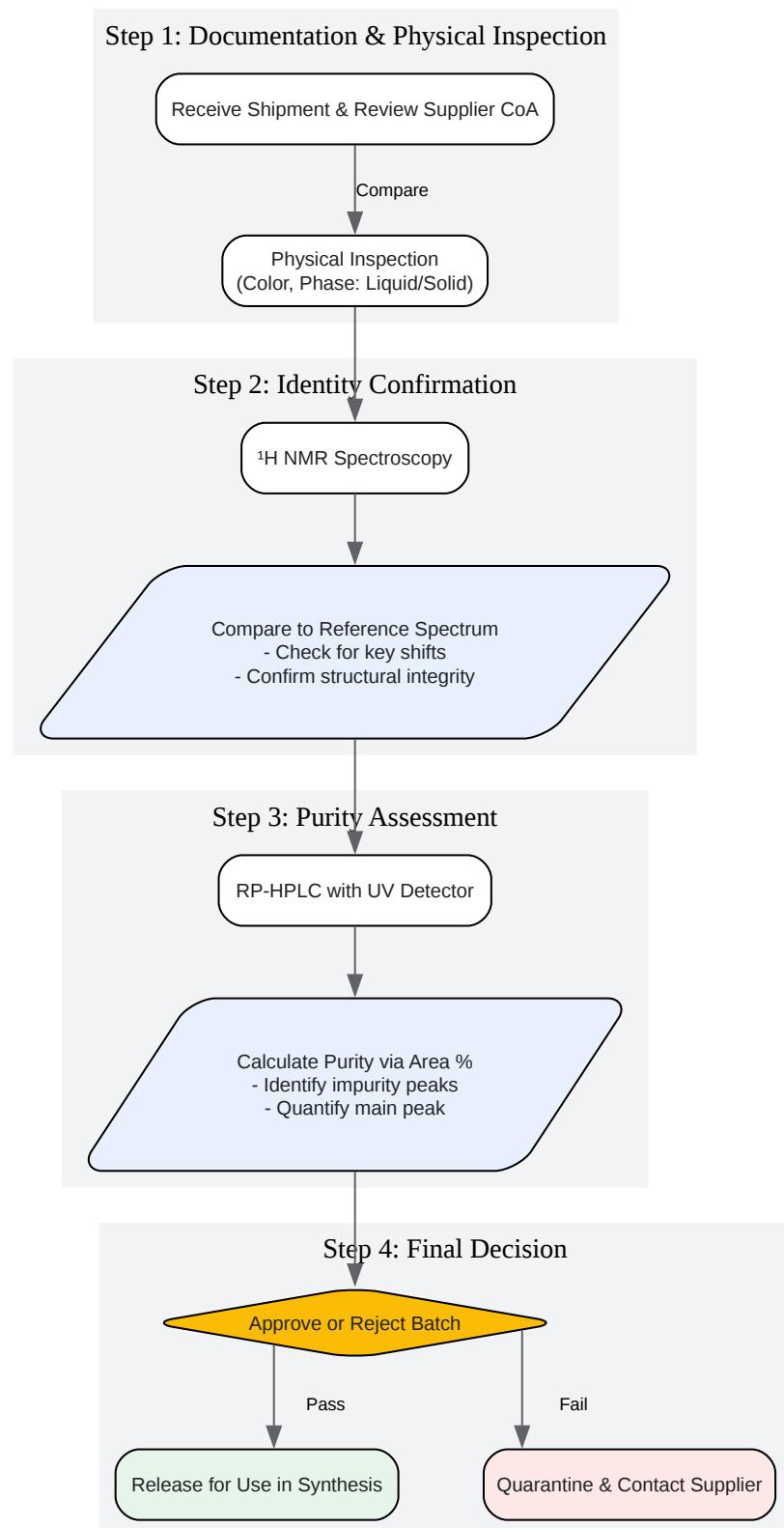
batch-specific
data.^[6]

The key takeaway is the imperative for a robust internal qualification process. The stated purity on a supplier's website should be treated as an initial guide, not a final guarantee.

Chapter 2: Essential In-House Quality Control: A Validating System

Upon receipt of any batch of **N-(2-hydroxyethyl)-N-methylacetamide**, a two-pronged approach to quality control is essential: structural confirmation and purity assessment. This protocol provides a self-validating system to ensure the material's identity and purity meet the necessary standards.

Workflow for Incoming Reagent Qualification

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Caption: Workflow for the qualification of incoming **N-(2-hydroxyethyl)-N-methylacetamide**.

Protocol 1: Identity Confirmation by ^1H NMR Spectroscopy

The primary technique for unambiguous structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d (CDCl_3)).
- Data Acquisition: Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Data Analysis: Process the spectrum and compare it to reference data available from sources like PubChem or the Human Metabolome Database (for related structures).^[7] Key expected signals include:
 - A singlet corresponding to the acetyl methyl group protons.
 - A singlet for the N-methyl group protons.
 - Two triplets corresponding to the two methylene ($-\text{CH}_2-$) groups of the ethyl chain.
 - A broad singlet for the hydroxyl ($-\text{OH}$) proton, which may exchange with D_2O .
- Acceptance Criterion: The acquired spectrum must be consistent with the known structure of **N-(2-hydroxyethyl)-N-methylacetamide**.^[5] The absence of significant unassigned signals is critical.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (Adapted Method)

While a specific validated method for this exact compound is not widely published, a robust method can be adapted from protocols for similar structures, such as N-(2-hydroxyethyl)-2-phenylacetamide.^[8] This approach is standard practice in research settings.

- Instrumentation and Materials:
 - HPLC system with a UV detector.

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).
- Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
- Sample Diluent: 50:50 Water:Acetonitrile.

• Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm (amides typically have a UV absorbance around this wavelength).
- Injection Volume: 10 µL.
- Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration. This must be optimized to achieve good separation.

• Sample Preparation:

- Create a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask and dissolving it in the sample diluent.
- Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection.

• Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method: $\text{Purity \%} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

- Acceptance Criterion: The purity should be $\geq 98\%$ for most sensitive applications. Any impurity peak greater than 0.1% should be noted and, if possible, identified.

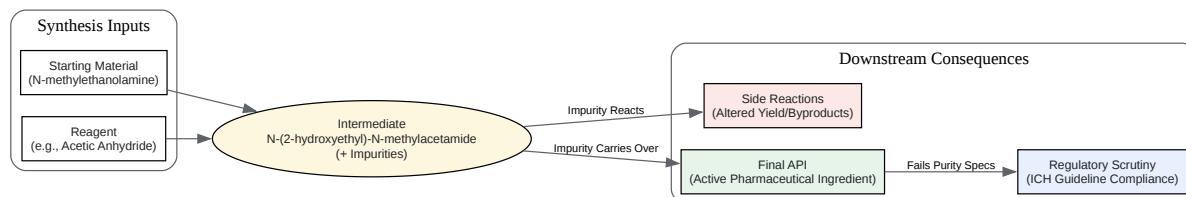
Chapter 3: The Imperative of Purity in Drug Development

In pharmaceutical synthesis, an impurity is not merely a diluent; it is a potential reactant in subsequent steps or a contaminant in the final API.[1] The International Council for Harmonisation (ICH) provides a clear framework for controlling impurities in new drug substances (ICH Q3A) and products (ICH Q3B).[2][9] While **N-(2-hydroxyethyl)-N-methylacetamide** is an intermediate, the principles of impurity control are directly applicable, as downstream impurities often originate from starting materials.[10]

Potential Impurities and Their Impact

A likely synthesis route for **N-(2-hydroxyethyl)-N-methylacetamide** involves the acylation of N-methylethanolamine. Based on this, potential process-related impurities could include:

- Unreacted Starting Materials: Residual N-methylethanolamine.
- Reagent Carryover: Acetic acid or related acylating agents.
- Byproducts: Di-acylated products or other side-reaction products.



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Caption: Impact of intermediate impurities on downstream drug development processes.

These impurities can have significant consequences:

- Compromised Yield: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of new, difficult-to-remove byproducts.
- Altered API Profile: If carried through the synthesis, these impurities can contaminate the final API, potentially affecting its stability, efficacy, and safety profile.
- Regulatory Hurdles: The presence of uncharacterized impurities in a final drug substance is a major regulatory concern and can delay or prevent drug approval.[\[2\]](#)[\[10\]](#)

Conclusion: Best Practices for Sourcing and Qualification

For scientists and researchers in the pharmaceutical field, the procurement of **N-(2-hydroxyethyl)-N-methylacetamide** must be approached with scientific rigor. The commercial landscape requires careful navigation, and the onus of quality verification ultimately rests with the user. The core directive is to "trust, but verify." By implementing a robust, in-house QC protocol combining NMR for identity and HPLC for purity, researchers can mitigate the risks associated with reagent quality. Grounding these practices in an understanding of ICH guidelines provides the necessary context for why such diligence is not just good science, but a critical component of successful and responsible drug development.

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